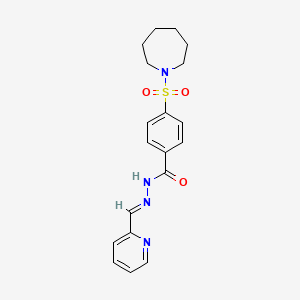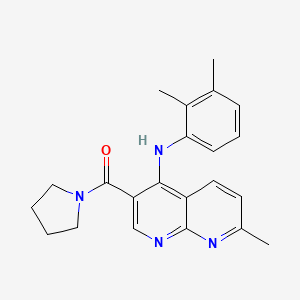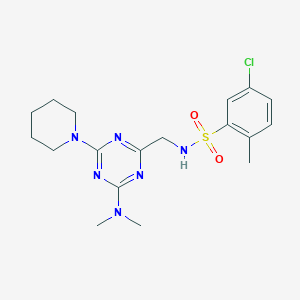
5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound with diverse applications in scientific research. This compound is notable for its unique structure, which incorporates a triazine ring, a piperidine moiety, and a benzenesulfonamide group. These structural features impart the compound with significant reactivity and biological activity, making it an important subject of study in fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. A common starting material is 4,6-dichloro-1,3,5-triazine, which undergoes nucleophilic substitution reactions to incorporate the dimethylamino and piperidine groups. This is followed by the introduction of the benzenesulfonamide moiety under specific conditions, often involving sulfonyl chlorides and bases such as triethylamine. Precise control over reaction parameters, including temperature and solvent choice, is critical to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may leverage continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts and automated monitoring systems can be employed to maintain optimal reaction conditions, thereby reducing waste and improving overall yield. Techniques like crystallization and chromatography are frequently used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive reactions may target the nitro or carbonyl functionalities, if present in derivative compounds.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: : Various nucleophiles or electrophiles in polar aprotic solvents, often with the assistance of catalysts or bases.
Major Products
Products of these reactions can include a range of derivatives, each exhibiting distinct physical and chemical properties, potentially enhancing the compound's utility in different applications.
科学研究应用
This compound's reactivity and biological activity make it valuable in several scientific domains:
Chemistry: : It is used in synthetic chemistry for developing novel molecules with potential therapeutic benefits.
Biology: : Its interactions with biological targets are studied to understand cellular processes and pathways.
Medicine: : The compound is investigated for its potential as a lead compound in drug discovery, particularly in targeting diseases related to its molecular targets.
Industry: : In the pharmaceutical industry, it can serve as an intermediate in the synthesis of more complex compounds.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or influencing the conformation of target proteins. The triazine ring and the sulfonamide group are key functional groups that facilitate these interactions, impacting various biological pathways and processes.
相似化合物的比较
When compared to similar compounds, such as other triazine-based or sulfonamide-containing molecules, 5-chloro-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide stands out due to its unique substitution pattern and reactivity profile. Similar compounds may include:
N-((4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylbenzenesulfonamide
These comparisons highlight its distinctive structural features, which translate into unique chemical behaviors and applications, enhancing its importance in scientific research and industrial applications.
属性
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN6O2S/c1-13-7-8-14(19)11-15(13)28(26,27)20-12-16-21-17(24(2)3)23-18(22-16)25-9-5-4-6-10-25/h7-8,11,20H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZMBIQVNNGFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2574034.png)
![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)
![4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2574038.png)
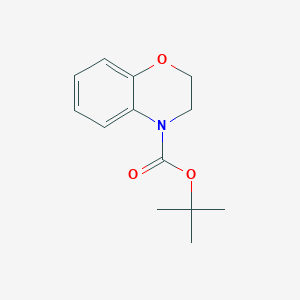
![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)
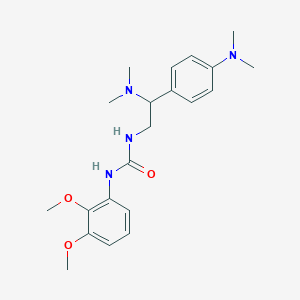
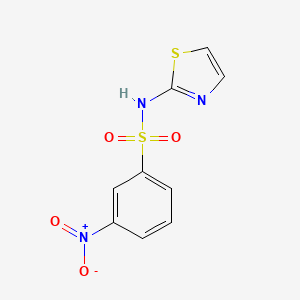
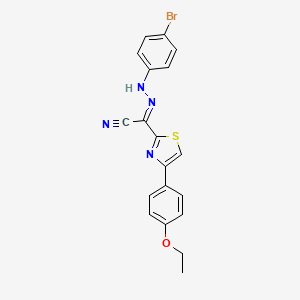
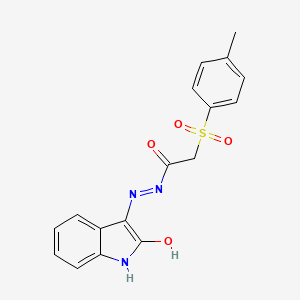
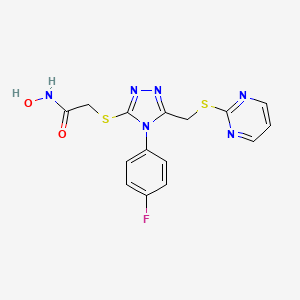
![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)
